molecular formula C13H16O4S B13555915 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate

2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate

Cat. No.: B13555915
M. Wt: 268.33 g/mol
InChI Key: RGELHMACRWELNF-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate is a chemical compound known for its unique spirocyclic structure. This compound is often used in various chemical reactions and research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate typically involves the reaction of 2-oxaspiro[3.3]heptane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .

Scientific Research Applications

2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in molecular design.

Comparison with Similar Compounds

Similar Compounds

    2-Oxaspiro[3.3]heptane: Lacks the sulfonate group, making it less reactive in substitution reactions.

    4-Methylbenzenesulfonate Esters: These compounds have similar reactivity but lack the spirocyclic structure, which can affect their stability and rigidity.

Uniqueness

2-Oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate is unique due to its combination of a spirocyclic structure and a sulfonate group. This combination provides both stability and reactivity, making it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

2-oxaspiro[3.3]heptan-6-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H16O4S/c1-10-2-4-12(5-3-10)18(14,15)17-11-6-13(7-11)8-16-9-13/h2-5,11H,6-9H2,1H3

InChI Key

RGELHMACRWELNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3(C2)COC3

Origin of Product

United States

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